(3E)-1-acetyl-3-benzylidenepyrrolidin-2-one
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Overview
Description
(3E)-1-acetyl-3-benzylidenepyrrolidin-2-one is an organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of an acetyl group at the first position, a benzylidene group at the third position, and a pyrrolidin-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-acetyl-3-benzylidenepyrrolidin-2-one typically involves the condensation of an appropriate benzaldehyde with a pyrrolidinone derivative under basic conditions. One common method involves the use of sodium hydroxide as a base and ethanol as a solvent. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(3E)-1-acetyl-3-benzylidenepyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The acetyl and benzylidene groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(3E)-1-acetyl-3-benzylidenepyrrolidin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3E)-1-acetyl-3-benzylidenepyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
(3E)-1-acetyl-3-benzylidenepyrrolidin-2-one: Characterized by the presence of an acetyl group and a benzylidene group.
(3E)-1-acetyl-3-(4-methoxybenzylidene)pyrrolidin-2-one: Similar structure with a methoxy group on the benzylidene ring.
(3E)-1-acetyl-3-(4-nitrobenzylidene)pyrrolidin-2-one: Similar structure with a nitro group on the benzylidene ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the acetyl and benzylidene groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Properties
CAS No. |
1859-57-0 |
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Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
(3E)-1-acetyl-3-benzylidenepyrrolidin-2-one |
InChI |
InChI=1S/C13H13NO2/c1-10(15)14-8-7-12(13(14)16)9-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3/b12-9+ |
InChI Key |
UEMOIHKUPRATPO-FMIVXFBMSA-N |
Isomeric SMILES |
CC(=O)N1CC/C(=C\C2=CC=CC=C2)/C1=O |
Canonical SMILES |
CC(=O)N1CCC(=CC2=CC=CC=C2)C1=O |
Origin of Product |
United States |
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